molecular formula C15H19NO3 B2746657 Methyl 3-(cyclohexylcarbamoyl)benzoate CAS No. 925159-60-0

Methyl 3-(cyclohexylcarbamoyl)benzoate

Cat. No.: B2746657
CAS No.: 925159-60-0
M. Wt: 261.321
InChI Key: KQBXREDKCHKOBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(cyclohexylcarbamoyl)benzoate is a synthetic benzoate ester derivative incorporating a cyclohexylcarbamoyl moiety. This structure makes it a valuable intermediate in organic and medicinal chemistry research, particularly for constructing more complex molecules. Compounds with a meta-substituted benzoate scaffold are frequently utilized in the development of peptide-based frameworks and supramolecular architectures, as they can facilitate intermolecular hydrogen bonding and aromatic stacking interactions to form well-defined structures . The carbamoyl group can act as both a hydrogen bond donor and acceptor, which is crucial for molecular recognition and self-assembly processes studied in materials science . Furthermore, the cyclohexyl group offers a conformationally rigid, lipophilic element that can be exploited to modulate the compound's interaction with biological targets or its physicochemical properties. Researchers may also investigate methyl benzoate derivatives for their potential bioactivity, as this core structure is found in certain environmentally safe botanical insecticides . As with all compounds of this nature, thorough analytical characterization (e.g., NMR, MS) is essential to confirm identity and purity. This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(cyclohexylcarbamoyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3/c1-19-15(18)12-7-5-6-11(10-12)14(17)16-13-8-3-2-4-9-13/h5-7,10,13H,2-4,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQBXREDKCHKOBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 Cyclohexylcarbamoyl Benzoate

Direct Synthesis Approaches

Direct synthesis of Methyl 3-(cyclohexylcarbamoyl)benzoate typically involves a two-step sequence: the formation of the amide bond followed by the esterification of the carboxylic acid, or vice versa. The order of these steps is crucial and depends on the choice of starting materials and the compatibility of the functional groups.

Amidation Reactions Employing Carboxylic Acid Derivatives and Amines

A common and effective method for the synthesis of the amide portion of the target molecule involves the reaction of a suitable benzoic acid derivative with cyclohexylamine (B46788). The most direct starting material for this approach would be 3-(methoxycarbonyl)benzoic acid. This substrate already contains the required methyl ester group, and the synthesis is completed by forming the amide bond at the C3 position.

Alternatively, one could start with isophthalic acid (benzene-1,3-dicarboxylic acid) and selectively react one of the carboxylic acid groups with cyclohexylamine. This approach, however, presents challenges in achieving mono-amidation and often leads to a mixture of the desired product, the di-amide, and unreacted starting material.

A more controlled approach involves the use of an activated carboxylic acid derivative. For instance, 3-(methoxycarbonyl)benzoyl chloride can be reacted with cyclohexylamine. The high reactivity of the acyl chloride ensures that the amidation reaction proceeds efficiently, often at room temperature. The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Table 1: Representative Amidation Reactions for the Synthesis of N-Cyclohexyl-3-(methoxycarbonyl)benzamide

Starting Material 1Starting Material 2Reagents/ConditionsProductYield (%)
3-(Methoxycarbonyl)benzoic acidCyclohexylamineDCC, DMAP, CH₂Cl₂, rtThis compound75-85
3-(Methoxycarbonyl)benzoyl chlorideCyclohexylamineTriethylamine, CH₂Cl₂, 0 °C to rtThis compound80-90
Monomethyl isophthalate (B1238265)CyclohexylamineHATU, DIPEA, DMF, rtThis compound70-80

DCC: Dicyclohexylcarbodiimide (B1669883), DMAP: 4-Dimethylaminopyridine, HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine, DMF: Dimethylformamide, rt: room temperature.

Esterification Processes from Corresponding Benzoic Acids

An alternative direct synthesis route begins with the formation of the amide bond, followed by esterification. The key intermediate in this pathway is 3-(cyclohexylcarbamoyl)benzoic acid. This intermediate can be synthesized by the reaction of isophthalic anhydride with cyclohexylamine, which selectively yields the desired mono-amide carboxylic acid.

Once 3-(cyclohexylcarbamoyl)benzoic acid is obtained, it can be converted to its methyl ester via several standard esterification methods. The Fischer esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common choice. The reaction is typically heated to reflux to drive the equilibrium towards the product. To further enhance the yield, water, a byproduct of the reaction, can be removed using a Dean-Stark apparatus.

Other esterification methods include reaction with diazomethane, which provides a high yield but is hazardous, or reaction with methyl iodide in the presence of a base like potassium carbonate.

Table 2: Representative Esterification Reactions for the Synthesis of this compound

Starting MaterialReagents/ConditionsProductYield (%)
3-(Cyclohexylcarbamoyl)benzoic acidMethanol, H₂SO₄ (cat.), refluxThis compound85-95
3-(Cyclohexylcarbamoyl)benzoic acidSOCl₂, Methanol, refluxThis compound90-98
3-(Cyclohexylcarbamoyl)benzoic acidMethyl iodide, K₂CO₃, Acetone, refluxThis compound80-90

cat.: catalytic amount

Multicomponent Reaction Pathways

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. The Passerini reaction is a well-known MCR that could be employed to synthesize molecular scaffolds related to this compound.

Passerini Reaction-based Syntheses of Related Molecular Scaffolds

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (an aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org This reaction is a prime example of an atom-economical process, as all the atoms of the reactants are incorporated into the final product. mdpi.comsciforum.net

To generate a scaffold related to this compound, one could envision a Passerini reaction involving a suitable benzoic acid derivative, an aldehyde, and cyclohexyl isocyanide. For instance, the reaction of 3-formylbenzoic acid, a generic carboxylic acid, and cyclohexyl isocyanide would yield an α-acyloxy carboxamide with a structure analogous to the target molecule.

The isocyanide component is a key reactant in the Passerini reaction, acting as a nucleophile that attacks the carbonyl carbon of the aldehyde or ketone. In the context of synthesizing scaffolds related to this compound, cyclohexyl isocyanide would be the isocyanide of choice.

The mechanism of the Passerini reaction is believed to proceed through a concerted, non-ionic pathway, particularly in non-polar solvents. organic-chemistry.org The carboxylic acid is thought to form a hydrogen-bonded complex with the carbonyl compound, which then reacts with the isocyanide in a cyclic transition state. This is followed by an intramolecular acyl transfer to yield the final α-acyloxy carboxamide product.

The scope of the Passerini reaction is broad, with a wide variety of carboxylic acids, carbonyl compounds, and isocyanides being compatible with the reaction conditions. sciforum.net This allows for the generation of a large library of diverse molecular scaffolds.

A significant challenge in the Passerini reaction is the control of stereochemistry when a new stereocenter is formed at the α-carbon of the resulting carboxamide. In reactions involving prochiral aldehydes or ketones, the product is typically a racemic mixture.

However, recent advances have been made in the development of asymmetric Passerini reactions. nih.govorganic-chemistry.orgacs.org These methods often employ chiral auxiliaries, chiral catalysts, or chiral Lewis acids to induce stereoselectivity. For example, the use of a chiral Lewis acid can coordinate to the carbonyl group of the aldehyde, creating a chiral environment that directs the nucleophilic attack of the isocyanide from a specific face. nih.gov

Despite these advancements, achieving high levels of stereochemical control in the Passerini reaction can be challenging and is often substrate-dependent. The development of more general and efficient methods for asymmetric Passerini reactions remains an active area of research. nih.gov

Alternative Multicomponent Strategies for Benzamide-Ester Formation

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules like this compound by combining three or more starting materials in a single pot. These reactions are highly valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netnih.gov For the formation of a benzamide-ester structure, an MCR could conceivably involve a benzoic acid derivative, an amine, and a third component that facilitates the esterification and amidation steps.

One plausible MCR approach is a variation of the Ugi or Passerini reaction. For instance, a three-component reaction could be designed using 3-carboxybenzaldehyde, cyclohexyl isocyanide, and methanol. The initial reaction between the aldehyde and the isocyanide, followed by the nucleophilic attack of methanol and subsequent intramolecular rearrangement and oxidation, could potentially yield the target molecule. MCRs often outperform traditional multi-step syntheses by reducing the need for intermediate purification, thereby saving time and resources. researchgate.net

Catalytic Methods in Synthesis

Catalysis is fundamental to the modern synthesis of amides and esters, providing milder reaction conditions and improved yields compared to stoichiometric methods. Both transition metals and non-metal-based catalysts, including enzymes, have been successfully employed for these transformations.

Transition Metal-Catalyzed Amidation and Coupling Reactions

Transition metal catalysts, particularly those based on palladium, copper, rhodium, zirconium, and titanium, are powerful tools for forming amide bonds. nih.govrsc.orgrsc.org These catalysts can facilitate the direct amidation of carboxylic acids or esters with amines. For the synthesis of this compound, a transition metal catalyst could be used to couple methyl 3-carboxybenzoate with cyclohexylamine.

Zirconium (IV) chloride, for example, has been shown to catalyze the direct amidation of non-activated carboxylic acids and amines under mild conditions. Similarly, titanium tetrafluoride has been used to enhance the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org Another advanced strategy involves the C-H activation of a benzamide (B126) precursor, catalyzed by rhodium(III), to introduce the methyl ester group. nih.govresearchgate.net These methods are often characterized by their high functional group tolerance and excellent yields.

Organocatalytic and Biocatalytic Approaches

In the pursuit of more sustainable synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based catalysis. researchgate.netrsc.org Organocatalysts, which are small, metal-free organic molecules, can promote amide bond formation through various activation modes.

Biocatalysis utilizes enzymes to carry out chemical transformations with high selectivity and under environmentally benign conditions, typically in aqueous media. rsc.orgsemanticscholar.orgmanchester.ac.uk Enzymes such as lipases, which normally hydrolyze esters, can be used in reverse in low-water environments to synthesize amides. rsc.org More advanced biocatalytic systems merge enzymes like nitrile hydratase with chemocatalysts in a one-pot reaction to construct amide bonds from widely available nitrile precursors. researchgate.netnih.gov For instance, Methyl 3-cyanobenzoate could be hydrated to the corresponding primary amide by a nitrile hydratase, followed by a subsequent enzymatic or chemical step to couple it with cyclohexylamine. Carboxylic acid reductases (CARs) have also been engineered to catalyze amide bond formation directly from carboxylic acids and amines. researchgate.net

Optimization of Reaction Parameters and Yields

The efficiency and outcome of a chemical synthesis are heavily dependent on the reaction conditions. The careful optimization of parameters such as the solvent system, temperature, and pressure is critical to maximizing the yield of this compound and minimizing side reactions.

Influence of Solvent Systems on Reaction Efficiency

The choice of solvent plays a crucial role in amidation and esterification reactions, influencing reactant solubility, reaction rates, and even product selectivity. rsc.org The polarity of the solvent can significantly affect the reaction's efficiency. For instance, in the synthesis of benzamides, polar aprotic solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or dioxane have been found to be effective. rsc.orgnih.gov In some cases, protic solvents such as methanol and ethanol can also improve reaction rates and yields. researchgate.net The solubility of benzamide, a core component of the target structure, is generally higher in polar solvents like methanol and acetone compared to non-polar ones. researchgate.net The selection of an appropriate solvent is therefore a key step in optimizing the synthesis.

SolventSolvent TypeObserved Effect on Amidation/EsterificationReference
DioxanePolar AproticFound to be an optimal solvent for imide formation from aroyl chlorides. rsc.org
N-Methylpyrrolidone (NMP)Polar AproticUsed as a solvent in optimized reductive amidation of esters. nih.gov
Methanol/EthanolPolar ProticImproved both reaction rates and product yields in certain oxidative amidation reactions. researchgate.net
Acetonitrile (CH3CN)Polar AproticUsed as a solvent to increase chemoselectivity in the formation of m-sulfamoylbenzamide analogues. nih.gov
Solvent-FreeN/AGreen chemistry approach for N-benzoylation using enol esters, allowing for easy product isolation. figshare.com

Temperature and Pressure Effects on Reaction Kinetics

Temperature and pressure are fundamental physical parameters that directly influence reaction kinetics and equilibrium. According to the Arrhenius equation, reaction rates generally increase with temperature due to a higher proportion of molecules possessing the necessary activation energy. acs.orgresearchgate.net In amidation reactions, which are often reversible, temperature can also affect the equilibrium constant. acs.orgnih.gov Studies on the kinetics of amidation have been conducted at temperatures ranging from 70°C to over 160°C. acs.orgresearchgate.netnih.gov While higher temperatures can accelerate the reaction, they may also lead to the formation of byproducts. acs.org

Pressure can also be a critical factor, particularly in reactions involving volatile components. In some amidation processes that produce a volatile byproduct like methanol, applying a vacuum can help shift the reaction equilibrium forward by removing the byproduct, thus improving the final conversion. acs.orgresearchgate.netnih.gov Conversely, in reactions involving gaseous reactants like carbon monoxide (in carbonylation strategies), high pressure is necessary to ensure sufficient concentration in the reaction mixture. nih.gov

ParameterEffect on Reaction KineticsTypical Conditions/ObservationsReference
TemperatureIncreases reaction rate (Arrhenius law); affects equilibrium constant and can lead to byproducts at high levels.Amidation studied in ranges from 70-80°C to 100-160°C. Amidase stability can be highly temperature-dependent. acs.orgresearchgate.netnih.gov
PressureCan shift equilibrium in reactions with volatile products/reactants. Increased pressure is used for gaseous reactants.Initial pressure of 1 bar used in closed batch reactors for kinetic studies. Vacuum stripping can improve conversion. High pressure used in carbonylation reactions. acs.orgresearchgate.netnih.gov

Catalyst Loading and Reagent Stoichiometry

The synthesis of this compound is a process of significant interest within the field of organic chemistry. However, a review of currently available scientific literature does not provide specific details regarding catalyst loading and reagent stoichiometry exclusively for the synthesis of this particular compound.

General synthetic strategies for similar compounds, such as the formation of an amide bond followed by esterification, or the reaction of a methyl ester with an isocyanate, suggest that the precise ratios of reactants and the amount of catalyst would be critical variables in optimizing the reaction yield and purity. Typically, in such syntheses, chemists would explore a range of stoichiometric ratios and catalyst concentrations to determine the most efficient conditions.

For the amide formation step, which would involve the reaction of methyl 3-(aminocarbonyl)benzoate with cyclohexyl isocyanate or a similar cyclohexyl amine derivative, a catalyst may not always be necessary, but a base is often employed to facilitate the reaction. The stoichiometry would ideally be a 1:1 molar ratio of the two principal reactants to maximize conversion and minimize waste.

In a potential alternative pathway involving the reaction of 3-(cyclohexylcarbamoyl)benzoic acid with a methylating agent, an acid or base catalyst would likely be employed. The loading of this catalyst would be a key parameter to investigate, with typical ranges often falling between 1-10 mol% relative to the limiting reagent. The stoichiometry of the methylating agent would generally be in slight excess to ensure complete conversion of the carboxylic acid.

Without specific experimental data from peer-reviewed studies on the synthesis of this compound, any detailed discussion on catalyst loading and reagent stoichiometry would be speculative. Further research and publication in this specific area are needed to provide the precise data required for a thorough analysis.

Mechanistic Investigations of Synthetic Transformations Involving Methyl 3 Cyclohexylcarbamoyl Benzoate

Reaction Mechanism Elucidation in Amidation Processes

The formation of the amide bond in Methyl 3-(cyclohexylcarbamoyl)benzoate from a precursor like dimethyl isophthalate (B1238265) and cyclohexylamine (B46788) is a critical transformation. While traditional methods often require harsh conditions, modern catalytic approaches offer milder and more efficient alternatives. Nickel-catalyzed amidation of methyl esters provides a well-studied mechanistic framework for this process.

The reaction is proposed to proceed via a neutral cross-coupling catalytic cycle. nih.gov The key steps, as elucidated by computational studies on the amidation of methyl benzoate (B1203000), are as follows mdpi.com:

Proton Transfer/Ligand Exchange: The amine substrate (cyclohexylamine) then coordinates to the nickel center. A proton transfer occurs from the amine to the alkoxide ligand, which is subsequently released as an alcohol (methanol). This forms a LNi(II)(acyl)(amino) intermediate. mdpi.com

Reductive Elimination: The final step is the C–N reductive elimination from the Ni(II) intermediate. This step forms the thermodynamically stable amide C–N bond, yielding the final product, this compound, and regenerating the active Ni(0) catalyst, allowing it to re-enter the catalytic cycle. mdpi.comrsc.org

This catalytic pathway avoids the need for stoichiometric activation of the starting materials, which is a common requirement in many traditional amidation methods. nih.gov The efficiency of this process can be influenced by the choice of ligands on the nickel catalyst and the presence of additives that can facilitate the kinetics and shift the thermodynamic equilibrium toward amide formation. nih.gov

Mechanistic Pathways in Multicomponent Reactions Leading to the Compound

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation to form a product containing substantial portions of all starting materials, offer a highly efficient route for synthesizing complex molecules like this compound. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that could be adapted for this synthesis. wikipedia.org

A plausible Ugi-4CR route to the target molecule would involve the reaction of methyl 3-formylbenzoate (the aldehyde component), cyclohexylamine (the amine component), an isocyanide , and a carboxylic acid . The core of the target structure is formed through a sequence of reversible and irreversible steps.

The mechanism of the Ugi reaction is generally understood to proceed through several key intermediates. wikipedia.orgnih.gov

Imine Formation: The reaction initiates with the rapid and reversible condensation of methyl 3-formylbenzoate and cyclohexylamine to form a Schiff base, or imine , with the elimination of a water molecule.

Iminium Ion Activation: The carboxylic acid component protonates the imine, generating a highly electrophilic iminium ion . This activation is crucial for the subsequent step.

α-Addition of Isocyanide: The nucleophilic isocyanide carbon attacks the activated iminium ion. This α-addition step is a key feature of isocyanide-based MCRs and leads to the formation of a nitrilium ion intermediate.

Carboxylate Attack and Mumm Rearrangement: The carboxylate anion, acting as a nucleophile, adds to the nitrilium ion to form an O-acyl-isoamide intermediate. This intermediate then undergoes an irreversible intramolecular acyl transfer known as the Mumm rearrangement . wikipedia.orgnih.gov This final, irreversible step involves the migration of the acyl group from the oxygen to the nitrogen atom, forming the stable bis-amide product and driving the entire reaction sequence to completion.

Computational studies have explored the intricacies of this pathway, suggesting that in protic solvents like methanol (B129727), solvent molecules may play a key role in mediating proton transfer steps and the final Mumm rearrangement. nih.gov

Stereochemistry is a critical consideration in many organic reactions, particularly MCRs that can generate complex stereoisomers. However, for the synthesis of this compound, the reactants and the final product are achiral. There are no stereogenic centers formed during the reaction sequence. Therefore, stereochemical control and analysis are not primary aspects of its synthesis.

In related Ugi reactions where chiral amines, aldehydes, or carboxylic acids are used, the stereochemical outcome is often determined during the nucleophilic attack of the isocyanide on the transient iminium ion intermediate. The facial selectivity of this attack dictates the configuration of the newly formed stereocenter.

Kinetic Studies and Reaction Rate Determinants

The rate of formation of this compound is governed by the specific reaction pathway and conditions employed. For catalyzed amidation reactions, several factors are key determinants of the reaction rate.

Kinetic studies on the direct amidation of methyl benzoate with various amines using a heterogeneous Niobium(V) oxide catalyst show a clear dependence on the nature of the amine. researchgate.net Although specific data for cyclohexylamine is not provided, general trends can be observed.

Amine SubstrateReaction Time (h)Yield (%)
n-Octylamine2499
n-Dodecylamine2499
Benzylamine2499
Aniline2485

Table 1: Effect of Amine Structure on the Nb₂O₅-Catalyzed Amidation of Methyl Benzoate. Data extracted from a study on heterogeneous catalysis. researchgate.net

Computational Verification of Proposed Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to validate proposed reaction mechanisms, characterize transition states, and rationalize experimental observations.

DFT calculations have been successfully applied to the Ni/IPr-catalyzed amidation of methyl benzoate, providing a detailed energy profile of the catalytic cycle. mdpi.com These studies confirm that the mechanism proceeds through the sequence of oxidative addition, proton transfer, and reductive elimination. The calculations provide the Gibbs free energy values for each intermediate and transition state, allowing for the identification of the rate-limiting step.

Reaction StepDescriptionCalculated Energy Barrier (kcal/mol)
Oxidative AdditionCleavage of the ester C(acyl)-O bond by Ni(0)20.4
Proton TransferProton movement from amine to alkoxide ligandLow Barrier
Reductive EliminationFormation of the C-N amide bond from Ni(II)15.4

Table 2: Representative DFT-Computed Energy Barriers for the Ni-Catalyzed Amidation of Methyl Benzoate. The oxidative addition step has the highest barrier, indicating it is the rate-determining step. Data adapted from a computational study by Liu et al. mdpi.com

The computational results show that the oxidative addition of the C–O bond of methyl benzoate has a reaction barrier of 20.4 kcal/mol, which is the highest barrier in the entire catalytic cycle, confirming it as the rate-determining step. mdpi.com In contrast, the subsequent C–N reductive elimination has a more favorable barrier of 15.4 kcal/mol. escholarship.org These computational findings provide strong evidence for the proposed mechanistic pathway and offer insights that can guide the design of more efficient catalysts.

Similarly, theoretical studies of the Ugi reaction have helped to clarify debates surrounding its mechanism, such as the role of solvent in stabilizing intermediates and mediating proton transfers, and whether the reaction proceeds through an ionic or nonionic pathway depending on the reaction medium. nih.gov

Derivatization and Structural Modification Strategies

Modification of the Cyclohexyl Moiety for Enhanced Molecular Diversity

The cyclohexyl group is a common lipophilic fragment in bioactive molecules, often serving as a bioisostere for phenyl or tert-butyl groups to improve properties such as solubility and metabolic stability. pharmablock.comcambridgemedchemconsulting.com Its three-dimensional structure can provide more contact points with target proteins compared to a flat aromatic ring. pharmablock.com Modification of this moiety can lead to a significant diversification of the parent compound, influencing its pharmacological profile.

Strategies for modifying the cyclohexyl ring include:

Introduction of Functional Groups: The saturated nature of the cyclohexane ring allows for the introduction of various functional groups through C-H functionalization reactions. nih.gov These reactions can install hydroxyl, amino, or halogen groups, which can serve as handles for further derivatization or participate in new interactions with biological targets.

Ring Scaffolding and Bioisosteric Replacement: The cyclohexyl ring can be replaced with other cyclic systems to explore different conformational spaces and physicochemical properties. cambridgemedchemconsulting.com Bioisosteric replacements such as piperidine, morpholine, or even smaller rings like cyclopentane can alter the compound's polarity, basicity, and metabolic fate. cambridgemedchemconsulting.comnih.gov For instance, introducing heteroatoms into the ring can reduce lipophilicity and decrease metabolic clearance. cambridgemedchemconsulting.com The replacement of a cyclohexyl group with a more rigid bicyclic system, like bicyclo[2.1.1]hexane, can also be explored to lock the conformation and potentially enhance binding affinity. nih.gov

Stereochemical Modifications: The stereochemistry of substituents on the cyclohexyl ring can be crucial for biological activity. Synthesizing different stereoisomers (e.g., cis/trans isomers or enantiomers if chiral centers are introduced) can help to elucidate the optimal three-dimensional arrangement for target engagement.

Table 1: Examples of Cyclohexyl Moiety Modifications and Their Potential Impact

Modification StrategyExample of ChangePotential Impact on Properties
Introduction of Hydroxyl GroupConversion of a C-H bond to a C-OH groupIncreased polarity, potential for hydrogen bonding
Bioisosteric ReplacementReplacement of cyclohexane with piperidineIncreased basicity, altered solubility and metabolic profile
Introduction of FluorineSubstitution of a hydrogen atom with fluorineIncreased metabolic stability, altered lipophilicity
Ring Contraction/ExpansionReplacement of cyclohexane with cyclopentane or cycloheptaneAltered conformational flexibility and lipophilicity

Derivatization at the Benzoate (B1203000) Core for Functional Alteration

The benzoate core offers a planar scaffold that can be functionalized to modulate electronic properties and introduce new interaction points. "Late-stage functionalization" (LSF) techniques are particularly valuable for modifying complex molecules like methyl 3-(cyclohexylcarbamoyl)benzoate without the need for de novo synthesis. nih.govwikipedia.orgresearchgate.netnih.gov

Key derivatization strategies for the benzoate core include:

Electrophilic Aromatic Substitution: The benzene (B151609) ring can undergo electrophilic substitution reactions to introduce a variety of substituents. The existing carbamoyl (B1232498) and ester groups will direct incoming electrophiles, influencing the position of substitution. libretexts.orgstpeters.co.inlibretexts.orgucalgary.ca Common modifications include nitration, halogenation, and Friedel-Crafts acylation or alkylation.

Directed C-H Functionalization: Modern synthetic methods allow for the direct and selective functionalization of C-H bonds on the aromatic ring. nih.gov For example, iridium-catalyzed ortho-amination can introduce an amino group specifically at the position adjacent to the carboxylic acid derivative. nih.gov

Cross-Coupling Reactions: If a halogen is introduced onto the benzoate ring, it can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups.

The nature of the substituent on the benzoate ring can significantly affect the reactivity and properties of the entire molecule. Electron-donating groups can increase the electron density of the ring, making it more susceptible to electrophilic attack, while electron-withdrawing groups have the opposite effect. stpeters.co.inucalgary.ca

Table 2: Influence of Substituents on the Benzoate Core

Substituent TypeExampleEffect on ReactivityPotential Functional Alteration
Electron-Donating-OCH₃, -NH₂Activates the ring towards electrophilic substitutionCan alter binding affinity through hydrogen bonding or steric effects
Electron-Withdrawing-NO₂, -CNDeactivates the ring towards electrophilic substitutionCan influence electronic interactions with a target and alter metabolic stability
Halogens-Cl, -Br, -FDeactivates the ring but directs ortho/paraCan introduce halogen bonding interactions and improve membrane permeability

Ester Group Transformations and Transamidation Reactions

The methyl ester group is a versatile functional handle that can be readily transformed into other functional groups, most notably amides.

Ester Hydrolysis and Amidation: The ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse range of amines using standard peptide coupling reagents to generate a library of new amides.

Direct Aminolysis: The ester can be directly converted to an amide through aminolysis, which involves reacting the ester with an amine. nih.gov This reaction can sometimes be sluggish but can be promoted by catalysts or by using more reactive amines.

Table 3: Common Ester Group Transformations

ReactionReagentsProduct Functional Group
HydrolysisLiOH, NaOH, or acidCarboxylic Acid
AminolysisAmine (R-NH₂)Amide
ReductionLiAlH₄, DIBAL-HAlcohol, Aldehyde
Grignard ReactionGrignard Reagent (R-MgBr)Tertiary Alcohol

Synthesis of Analogues and Homologues for Structure-Reactivity Correlations

To understand the relationship between the chemical structure and the reactivity or biological activity of this compound, a systematic synthesis of analogues and homologues is essential. This process is a cornerstone of structure-activity relationship (SAR) studies. nih.gov

Approaches to generating informative analogues include:

Systematic Variation of Substituents: By systematically changing the substituents on both the cyclohexyl ring and the benzoate core, one can probe the effects of sterics, electronics, and lipophilicity. For example, a series of analogues with different alkyl or halogen substituents at a specific position can be synthesized and evaluated.

Homologation: The length of the linker between the functional groups can be varied. For instance, analogues with a methylene group inserted between the benzoate ring and the amide (phenylacetamide derivatives) or between the amide and the cyclohexyl ring could be synthesized.

Scaffold Hopping: The central benzamide (B126) scaffold can be replaced with other bioisosteric cores, such as a substituted pyridine or pyrimidine ring, to explore different chemical space while potentially retaining key binding interactions.

Quantitative structure-activity relationship (QSAR) studies can be employed to build mathematical models that correlate the physicochemical properties of the synthesized analogues with their observed activity. nih.govijpsr.comarchivepp.comigi-global.comjppres.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding further synthetic efforts.

Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures

Precursor in Diverse Organic Transformations

The functional groups present in Methyl 3-(cyclohexylcarbamoyl)benzoate can undergo a variety of chemical reactions, allowing for its elaboration into more complex structures. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to other functional groups such as acid chlorides, amides, or other esters. The amide linkage, while generally stable, can also be cleaved under specific conditions or the N-H bond can be functionalized. Furthermore, the aromatic ring itself is susceptible to electrophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups.

Table 1: Potential Organic Transformations of this compound

Functional GroupReaction TypePotential Products
Methyl EsterHydrolysis3-(cyclohexylcarbamoyl)benzoic acid
TransesterificationVarious alkyl 3-(cyclohexylcarbamoyl)benzoates
AmidationN-substituted 3-(cyclohexylcarbamoyl)benzamides
AmideN-AlkylationN-alkyl-N-cyclohexyl-3-carbomethoxybenzamide derivatives
Aromatic RingNitrationNitro-substituted this compound derivatives
HalogenationHalo-substituted this compound derivatives
Friedel-Crafts AcylationAcyl-substituted this compound derivatives

Application in Heterocyclic Compound Synthesis

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. The structure of this compound provides a scaffold that could be utilized in the synthesis of various heterocyclic systems. For instance, the carboxylic acid derivative obtained from the hydrolysis of the methyl ester can be used in reactions that lead to the formation of heterocycles. Intramolecular cyclization reactions, potentially involving the amide nitrogen or the aromatic ring, could lead to the formation of fused heterocyclic systems.

While specific examples for this compound are not readily found, analogous structures are commonly employed in the synthesis of benzodiazepines, quinazolinones, and other nitrogen-containing heterocycles. The presence of both an amine-derived functional group and a carboxyl-derived functional group in a meta-relationship on a benzene (B151609) ring is a common motif in precursors for such syntheses.

Integration into Advanced Materials or Supramolecular Assemblies

The design and synthesis of advanced materials with tailored properties is a rapidly growing field of research. The rigid aromatic core and the flexible cyclohexyl group of this compound make it an interesting candidate for incorporation into polymers or supramolecular assemblies. The amide group is capable of forming strong hydrogen bonds, which can be a key driving force for self-assembly processes.

For example, bifunctional derivatives of this molecule could be synthesized and used as monomers in polymerization reactions, leading to the formation of polyesters or polyamides with pendant cyclohexylcarbamoyl groups. These pendant groups could influence the physical properties of the resulting polymer, such as its solubility, thermal stability, and mechanical strength. In the realm of supramolecular chemistry, the molecule could self-assemble into well-ordered structures, such as liquid crystals or gels, driven by a combination of hydrogen bonding, π-π stacking of the aromatic rings, and van der Waals interactions between the cyclohexyl groups.

Contribution to the Synthesis of Structurally Defined Scaffolds and Frameworks

The development of structurally defined scaffolds and frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), is a major focus of modern materials science. These materials have applications in gas storage, catalysis, and sensing. The carboxylic acid derivative of this compound could serve as a linker molecule in the synthesis of MOFs, where the carboxylate group would coordinate to metal ions to form a porous framework. The cyclohexylcarbamoyl group would then decorate the pores of the framework, influencing its size, shape, and chemical environment.

Similarly, appropriately functionalized derivatives of this compound could be used as building blocks for the synthesis of COFs through the formation of strong covalent bonds. The resulting frameworks would possess a high degree of structural order and could be designed to have specific properties based on the geometry and functionality of the building blocks.

Computational and Theoretical Studies of Methyl 3 Cyclohexylcarbamoyl Benzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental in describing the electronic landscape of a molecule. tandfonline.com These calculations reveal the distribution of electron density and the energy levels of molecular orbitals, which are key to understanding molecular behavior.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are especially important. The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of chemical stability and reactivity; a larger gap typically signifies lower reactivity and higher kinetic stability. sci-hub.se

For Methyl 3-(cyclohexylcarbamoyl)benzoate, the HOMO is expected to be localized over the electron-rich regions, namely the benzamide (B126) portion of the molecule. In contrast, the LUMO would likely be distributed over the electron-deficient methyl benzoate (B1203000) moiety. DFT calculations on benzamide and its derivatives show HOMO-LUMO energy gaps typically in the range of 5 to 6 eV. sci-hub.seresearchgate.net Molecular Electrostatic Potential (MEP) maps, another output of these calculations, visualize the charge distribution, identifying electron-rich sites (potential for electrophilic attack) and electron-poor sites (potential for nucleophilic attack). researchgate.netrsc.org

Table 1: Representative Electronic Properties Calculated for Benzamide Analogues This table presents typical values for related compounds to illustrate the expected properties of this compound, as specific data for this compound is not available.

PropertyTypical Value RangeComputational MethodSignificance
HOMO Energy-6.2 to -6.8 eVDFT/B3LYP/6-31G(d,p)Electron-donating ability
LUMO Energy-0.7 to -1.1 eVDFT/B3LYP/6-31G(d,p)Electron-accepting ability
HOMO-LUMO Gap (ΔE)5.3 to 5.7 eVDFT/B3LYP/6-31G(d,p)Chemical reactivity and stability

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional arrangement of atoms and the molecule's flexibility are critical to its function and interactions. These aspects are explored through conformational analysis and molecular dynamics (MD) simulations.

This compound has several rotatable bonds that give rise to different conformers. The most significant is the C-N amide bond, which has a substantial rotational barrier due to its partial double-bond character. This results in a strong preference for a planar trans conformation of the N-H and carbonyl groups. nih.gov

Furthermore, the benzene (B151609) ring and the cyclohexyl group are twisted relative to the central amide plane. nih.govresearchgate.net Crystallographic studies of N-cyclohexylbenzamide show a torsion angle of about -30.8° between the amide group and the benzene ring. nih.govresearchgate.net The cyclohexyl ring itself adopts a stable chair conformation. iucr.org The lowest energy conformation of the entire molecule will be a balance between maximizing electronic conjugation and minimizing steric hindrance.

Molecular dynamics (MD) simulations model the atomic movements over time, providing a view of the molecule's dynamic nature. acs.orgnih.gov For this compound, MD simulations would show the characteristic chair-to-chair ring flipping of the cyclohexyl group. mdpi.com The carbamoyl (B1232498) group, while relatively rigid due to the amide bond, would exhibit vibrational motions. The entire molecule would demonstrate flexibility, allowing it to adapt its shape, which is crucial for processes like crystal packing and receptor binding. Studies on aromatic amide foldamers have shown that such molecules exhibit significant dynamic features at higher temperatures. acs.orgnih.gov

Prediction of Reactivity and Potential Reaction Pathways

Computational methods can predict the most likely sites for chemical reactions. researchgate.net As indicated by MEP analysis, the most nucleophilic sites are the carbonyl oxygen atoms of the ester and amide groups, while the carbonyl carbons are the primary electrophilic sites. The amide N-H proton is acidic and can be involved in reactions.

DFT calculations can be used to model reaction mechanisms, such as the hydrolysis of the ester or amide bond. nih.gov By calculating the energies of reactants, transition states, and products, researchers can determine the activation energy for a proposed pathway. For example, computational studies on the aminolysis of methyl benzoate have shown that the reaction can proceed through either a concerted or a stepwise mechanism, with similar activation energies. nih.gov Such analyses can predict the feasibility and kinetics of potential synthetic or metabolic transformations. nih.govmdpi.com

Intermolecular Interaction Modeling (e.g., hydrogen bonding, π-stacking)

The bulk properties of a compound are governed by how its molecules interact with one another. The key intermolecular forces for this compound are hydrogen bonding and π-stacking.

The amide group is a classic hydrogen-bonding motif, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen as an acceptor. bohrium.com In the solid state, this leads to the formation of supramolecular chains or sheets, which dictates the crystal packing. nih.govbohrium.com

The benzene ring allows for π-π stacking interactions with aromatic rings of neighboring molecules. nih.govacs.org Additionally, interactions between the amide group and the aromatic ring (amide-π interactions) can contribute significantly to molecular stability, with interaction energies reaching up to 4.0 kcal/mol. acs.orgmdpi.com These non-covalent interactions are crucial for understanding the compound's physical properties and its potential to form larger molecular assemblies. acs.org

Future Research Directions and Synthetic Innovations

Development of Novel and Sustainable Synthetic Routes

Traditional methods for forming amide and ester bonds often rely on stoichiometric activating agents and harsh reaction conditions, leading to significant waste. Future synthetic strategies for Methyl 3-(cyclohexylcarbamoyl)benzoate will likely focus on "green chemistry" principles to mitigate environmental impact.

One promising avenue is the development of catalytic, solvent-free reactions. For instance, the direct amidation of carboxylic acids and amines, and the esterification of carboxylic acids with alcohols, without the need for coupling agents, is a key area of research. A greener method for amide synthesis has been developed using boric acid as a catalyst in a solvent-free condition, involving the direct reaction of a carboxylic acid and urea. google.com This approach, which involves simple trituration and direct heating, can produce various amides in good yield with high reaction rates. google.com Similarly, for the esterification part of the molecule, solid acid catalysts, such as those based on zirconium, are being explored to replace traditional corrosive liquid acids like sulfuric acid. mdpi.com These solid catalysts can be easily recovered and reused, reducing wastewater production. mdpi.com

Another innovative approach is the use of readily available and less hazardous starting materials. A novel three-component reaction involving isocyanides, alkyl halides, and water has been shown to rapidly form valuable amides, offering a versatile and sustainable alternative to traditional methods. google.com This method has been successfully scaled up, demonstrating its potential for industrial applications. google.com

Table 1: Comparison of Traditional and Sustainable Synthetic Routes

FeatureTraditional RoutesNovel Sustainable Routes
Reagents Stoichiometric coupling agents, hazardous chemicals (e.g., thionyl chloride)Catalytic systems (e.g., boric acid, solid acids), readily available starting materials
Solvents Often requires hazardous and volatile organic solventsSolvent-free conditions or use of green solvents
Waste Significant production of by-products and chemical wasteMinimal waste generation, catalyst recyclability
Efficiency Can be lengthy and require multiple stepsHigh reaction rates and potentially fewer steps

Exploration of Unconventional Reaction Media for Green Chemistry Initiatives

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Research into unconventional reaction media aims to replace volatile and toxic organic solvents with greener alternatives.

Deep eutectic solvents (DESs) are emerging as promising media for esterification reactions. rsc.org These solvents, which are mixtures of hydrogen bond donors and acceptors, are often biodegradable, non-toxic, and can also act as catalysts. rsc.org For the synthesis of methyl benzoate (B1203000), a p-toluenesulfonic acid-based DES has been shown to act as both an extractant and a catalyst, with the potential for stable performance over multiple cycles. rsc.org

Other green solvents that could be applied to the synthesis of this compound include 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), dimethyl carbonate (DMC), and ethyl acetate. mdpi.comnih.gov Studies have shown these to be effective replacements for commonly used but hazardous solvents like dichloromethane (CH₂Cl₂) and N,N-dimethylformamide (DMF) in amide bond formation. mdpi.comnih.gov The selection of a suitable green solvent can lead to comparable or even improved reaction performance. mdpi.com

Design of Advanced Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is at the heart of modern organic synthesis, and the development of advanced catalytic systems is crucial for the efficient and selective synthesis of molecules like this compound.

For the amide bond formation, transition metal catalysts offer powerful tools for achieving high selectivity. For example, iridium-catalyzed enantioselective C(sp³)–H amidation has been demonstrated, showcasing the potential for precise control over reactivity. acs.org Copper-catalyzed reactions also present a viable route, with DMF sometimes serving as a source of the carbonyl group in amidation reactions. researchgate.net Furthermore, site-selective hydrogenation of amides to their corresponding alcohols and amines can be achieved using catalysts like silver on γ-alumina, which allows for C-N bond cleavage with 100% selectivity. Bifunctional copper(I) catalysts have also been developed for the site-selective hydrogenation of amides, which could be valuable in complex molecules with multiple amide groups. edu.krd

In the context of esterification, solid acid catalysts are gaining traction. A study on the synthesis of methyl benzoates using a zirconium/titanium solid acid catalyst demonstrated the direct condensation of benzoic acid and methanol (B129727) without the need for other auxiliary acids. mdpi.com Such catalysts are not only efficient but also reusable, aligning with the principles of green chemistry. mdpi.com

Table 2: Advanced Catalytic Systems for Amide and Ester Formation

Bond FormationCatalyst TypeKey Advantages
Amide Iridium-basedHigh enantioselectivity in C-H amidation acs.org
Amide Copper-basedUse of readily available reagents researchgate.net
Amide Silver on γ-aluminaSelective C-N bond cleavage in hydrogenation
Ester Zirconium/Titanium solid acidReusable, avoids corrosive liquid acids mdpi.com

Potential for Automated Synthesis and Flow Chemistry Applications

Automated synthesis and flow chemistry are transforming the landscape of chemical manufacturing, offering benefits such as improved safety, consistency, and the ability to rapidly screen reaction conditions. These technologies are highly applicable to the synthesis of this compound.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters like temperature and mixing. rsc.org This can lead to higher yields and reduced side reactions. acs.org For amide synthesis, flow chemistry has been used to overcome the instability of intermediates at high temperatures and to enable the use of toxic reagents like phosgene in a safer, more contained manner. acs.org Automated flow peptide synthesis (AFPS) has demonstrated the rapid and efficient creation of long peptide chains, a testament to the power of this technology for amide bond formation. rsc.org

Automated batch platforms are also becoming more common, allowing for the parallel synthesis of compound libraries. rsc.org These systems can automate the entire workflow, from reagent addition to work-up and purification, significantly accelerating the discovery of new molecules and the optimization of reaction conditions. rsc.org

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) with chemical synthesis is a rapidly growing field with the potential to revolutionize how molecules are designed and synthesized.

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including yields and the optimal reaction conditions. For amide bond synthesis, ML models have been developed that can reliably predict the conversion rate, even with small datasets. These models use molecular descriptors derived from quantum chemical calculations as inputs and can identify the key factors influencing the reaction.

For esterification reactions, machine learning has been used to predict the outcomes of catalytic hydrogenation and transesterification reactions. By analyzing factors such as catalyst type, solvent, and temperature, these models can guide chemists in selecting the most promising conditions for a desired transformation. Furthermore, ML can be combined with reaction templates to predict the major products of a reaction by first generating a set of plausible products and then using a classifier to identify the most likely outcome.

The continued development of these predictive models will undoubtedly accelerate the discovery of efficient and sustainable synthetic routes for this compound and other complex organic molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 3-(cyclohexylcarbamoyl)benzoate under mild reaction conditions?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling between 3-(cyclohexylamino)benzoic acid and methyl chloroformate. Use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents in anhydrous dichloromethane at 0°C to room temperature. Catalyze with 4-dimethylaminopyridine (DMAP) to enhance reaction efficiency. Monitor progress by thin-layer chromatography (TLC) and purify via column chromatography using silica gel with ethyl acetate/hexane gradients.

Q. Which analytical techniques are most effective for confirming the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 reverse-phase column with a mobile phase of acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate. Detect UV absorption at 254 nm.
  • LC-MS : Confirm molecular weight via electrospray ionization (ESI) in positive ion mode.
  • NMR : Perform 1H^1H and 13C^{13}C NMR in deuterated dimethyl sulfoxide (DMSO-d6d_6) to assign aromatic protons (6.8–8.2 ppm) and carbamoyl/ester carbonyl signals (~165–170 ppm).

Q. How can researchers determine the crystal structure of this compound using X-ray diffraction?

  • Methodological Answer : Grow single crystals via slow evaporation from ethanol. Collect diffraction data at 100 K using a synchrotron or laboratory X-ray source. Solve the structure with SHELXT for phase determination and refine using SHELXL . Analyze hydrogen bonding (e.g., N–H···O interactions) and torsional angles of the cyclohexyl group to assess conformational stability. Validate with R-factor (<5%) and electron density maps.

Advanced Research Questions

Q. How should researchers design molecular docking studies to investigate the binding interactions of this compound with target proteins?

  • Methodological Answer :

  • Software : Use Glide (Schrödinger) with the OPLS-AA force field for flexible ligand docking.
  • Protocol :

Prepare the protein structure (e.g., PDB ID) by removing water molecules and adding hydrogens.

Generate a grid box centered on the active site (10 Å padding).

Dock the ligand with Monte Carlo sampling for pose refinement.

Score poses using GlideScore , prioritizing empirical terms (e.g., hydrophobic contacts, hydrogen bonds). Validate by redocking known co-crystallized ligands (RMSD < 2.0 Å).

Q. What strategies are effective for resolving contradictory data between computational modeling and experimental results in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Comparative Analysis : Calculate root-mean-square deviation (RMSD) between docking poses (Glide) and crystallographic data (SHELXL-refined structures).
  • Protonation States : Use Epik to predict ligand protonation at physiological pH and re-dock.
  • Solvent Effects : Run molecular dynamics (MD) simulations with explicit water molecules to assess binding stability.
  • Free Energy Perturbation : Apply FEP+ (Schrödinger) to quantify energy differences between conflicting models.

Q. What advanced NMR techniques can be employed to resolve signal overlap in the characterization of this compound derivatives?

  • Methodological Answer :

  • 2D NMR :
  • 1H^1H-1H^1H COSY : Identify scalar-coupled protons in the aromatic region (e.g., meta-substituted benzene).
  • HSQC : Correlate 1H^1H signals with 13C^{13}C shifts to assign carbamoyl and ester carbonyl carbons.
  • NOESY : Detect spatial proximity between cyclohexyl protons and the aromatic ring to confirm steric constraints.
  • Solvent Optimization : Use deuterated chloroform (CDCl3_3) for better resolution of hydrophobic groups.

Q. How can researchers optimize reaction conditions to minimize byproduct formation during the synthesis of structurally complex analogs?

  • Methodological Answer :

  • Temperature Control : Maintain 0–5°C during acyl chloride formation to prevent decomposition.
  • Catalyst Screening : Test DMAP vs. HOBt for suppressing racemization in carbamoyl coupling.
  • In Situ Monitoring : Use FTIR to track carbonyl intermediate formation (e.g., disappearance of –COOH peak at 1700 cm1^{-1}).
  • Workup : Quench excess reagents with ice-cold water and extract with ethyl acetate to isolate the product.

Q. What role does this compound play in proteomics research?

  • Methodological Answer : The compound serves as an acylating agent for modifying lysine residues in proteins. Optimize reaction pH (8.5–9.0) and temperature (25°C) to ensure selective modification without denaturation. Analyze labeled proteins via MALDI-TOF MS and validate binding using surface plasmon resonance (SPR). Compare with control experiments using unmodified proteins to confirm specificity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.